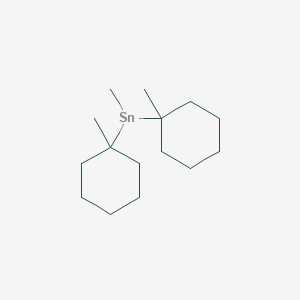![molecular formula C16H17ClN2O3 B14381617 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one CAS No. 89648-40-8](/img/structure/B14381617.png)
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a chloro group, a hydroxy group, and a methoxy group attached to a cyclohexadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-3,5,6-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to chlorination and methoxylation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted cyclohexadienone compounds.
科学研究应用
3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-hydroxyisoquinoline
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 2,4,6-Trichlorophenol
Uniqueness
Compared to similar compounds, 3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
89648-40-8 |
|---|---|
分子式 |
C16H17ClN2O3 |
分子量 |
320.77 g/mol |
IUPAC 名称 |
2-[(4-chloro-2-hydroxy-5-methoxyphenyl)diazenyl]-3,4,6-trimethylphenol |
InChI |
InChI=1S/C16H17ClN2O3/c1-8-5-9(2)16(21)15(10(8)3)19-18-12-7-14(22-4)11(17)6-13(12)20/h5-7,20-21H,1-4H3 |
InChI 键 |
DEMKFLOLWXCCOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)N=NC2=CC(=C(C=C2O)Cl)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


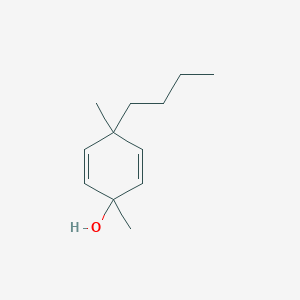

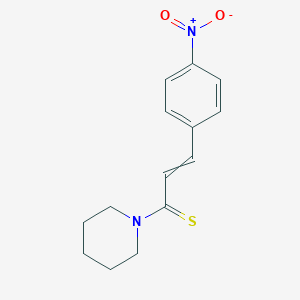
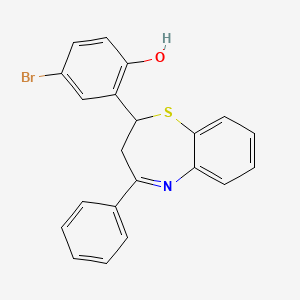
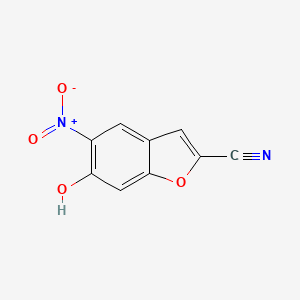
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
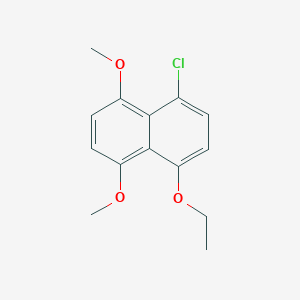
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
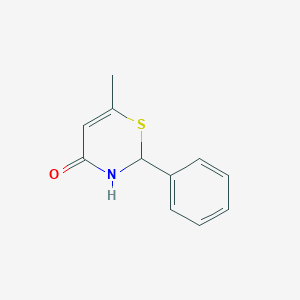
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)

![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
